2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine
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Overview
Description
The compound “2-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their versatile biological activities and are present as a central structural component in a number of drug classes . They are capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including “2-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine”, is confirmed by spectroscopic techniques . These techniques include IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve multiple steps . The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives vary. Some synthesized compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O/c1-12-18-19-14(20(12)2)10-21-8-3-5-13(9-21)11-22-15-16-6-4-7-17-15/h4,6-7,13H,3,5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHAPECERGLRPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CN2CCCC(C2)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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